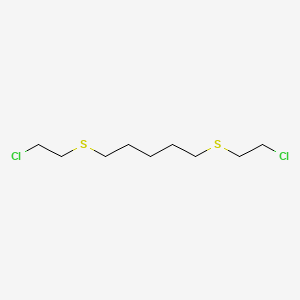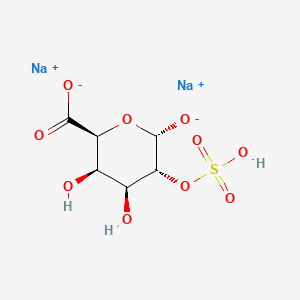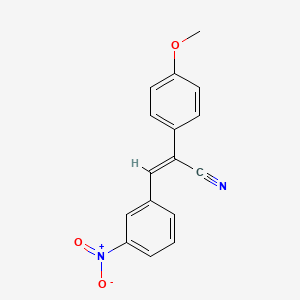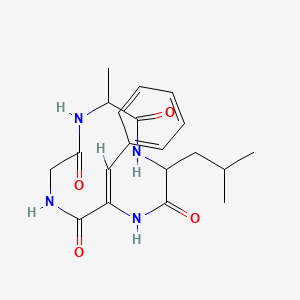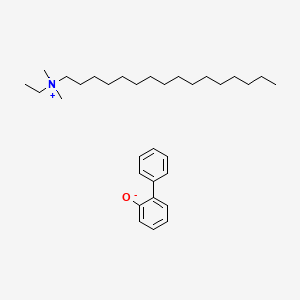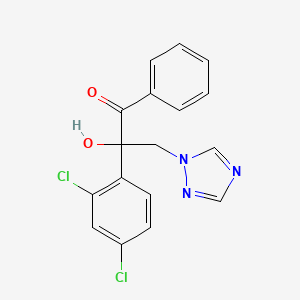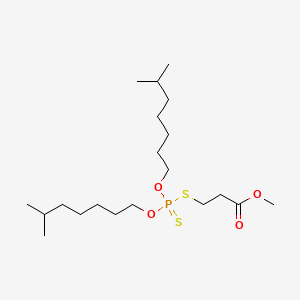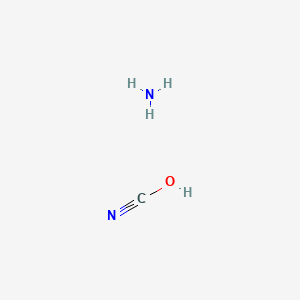
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of tris(2-hydroxyethyl)ammonium ditetradecyl phosphate involves the reaction of tris(2-hydroxyethyl)amine with tetradecyl phosphate under controlled conditions. The reaction typically occurs in a solvent-free environment at moderate temperatures to ensure high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
化学反应分析
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of tris(2-hydroxyethyl)ammonium ditetradecyl phosphate involves its interaction with molecular targets and pathways. The compound can disrupt hydrogen-bonding networks and interact with biopolymers, leading to various biological effects . Its unique structure allows it to participate in specific molecular interactions, making it a valuable tool in scientific research .
相似化合物的比较
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate can be compared with other similar compounds, such as:
Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate: Similar in structure but with different alkyl chain lengths.
Tris(2-hydroxyethyl)ammonium lactate: Used as a biodegradable catalyst in various reactions.
Tris(2-hydroxyethyl)ammonium hydrogen succinate: Known for its low toxicity and ability to disrupt hydrogen-bonding networks.
The uniqueness of this compound lies in its specific alkyl chain length and its ability to participate in a wide range of chemical and biological processes .
属性
CAS 编号 |
66046-06-8 |
|---|---|
分子式 |
C34H74NO7P |
分子量 |
639.9 g/mol |
IUPAC 名称 |
2-[bis(2-hydroxyethyl)amino]ethanol;ditetradecyl hydrogen phosphate |
InChI |
InChI=1S/C28H59O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-28H2,1-2H3,(H,29,30);8-10H,1-6H2 |
InChI 键 |
OMCMSAKOUKZEDS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCC.C(CO)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





